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Abstract

SGA360 is a selective Aryl Hydrocarbon Receptor (AHR) modulator known for its anti-
inflammatory properties.[1][2][3] The AHR is a ligand-activated transcription factor that plays a
significant role in regulating immune responses and is involved in the differentiation and
function of various immune cells, including macrophages and T cells.[4][5] Mechanistically,
SGA360 enhances the cytoplasmic localization of the AHR, preventing its nuclear translocation
and subsequent downstream signaling, thereby attenuating the expression of inflammatory
genes.[1] This application note provides detailed protocols for utilizing flow cytometry to
characterize the immunomodulatory effects of SGA360 on primary human immune cells. The
described methods include the analysis of macrophage activation, T helper cell differentiation,
and the investigation of intracellular signaling pathways.

Key Experiments and Methodologies

This note details three key flow cytometry-based assays to elucidate the functional impact of
SGA360 on immune cells:

e Macrophage Activation Assay: Quantifies the effect of SGA360 on the expression of key
activation and co-stimulatory surface markers on macrophages stimulated with
lipopolysaccharide (LPS).

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b117033?utm_src=pdf-interest
https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28892097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2871980/
https://pubmed.ncbi.nlm.nih.gov/20423157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777317/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.645168/full
https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28892097/
https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» T Helper Cell Differentiation Assay: Assesses the influence of SGA360 on the polarization of
naive CD4+ T cells into pro-inflammatory T helper 1 (Th1l) and T helper 17 (Th17) lineages.

» Phospho-Flow Cytometry Analysis: Measures the impact of SGA360 on the phosphorylation
of NF-kB p65, a critical downstream mediator of inflammatory signaling, in monocytes.

Detailed Experimental Protocols
Protocol 2.1: Macrophage Activation Assay

This protocol details the generation of monocyte-derived macrophages (MDMs) and the
subsequent analysis of their activation status after treatment with SGA360 and stimulation with
LPS.

A. Materials

Human Peripheral Blood Mononuclear Cells (PBMCs)

e RosetteSep™ Human Monocyte Enrichment Cocktail

e Ficoll-Paque™ PLUS

e RPMI-1640 medium with L-Glutamine

o Fetal Bovine Serum (FBS), heat-inactivated

e Penicillin-Streptomycin

e Recombinant Human M-CSF

e Recombinant Human GM-CSF

e SGA360 (resuspended in DMSO)

» Lipopolysaccharide (LPS) from E. coli

o FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

e Fc Block (Human TruStain FcX™)
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e Fluorochrome-conjugated antibodies: anti-CD14, anti-HLA-DR, anti-CD80, anti-CD86
 Viability Dye (e.g., Zombie NIR™)
B. Procedure

« |solation of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque™
density gradient centrifugation. Enrich for monocytes using the RosetteSep™ Human
Monocyte Enrichment Cocktail as per the manufacturer's instructions.

 Differentiation of Macrophages: Resuspend monocytes in RPMI-1640 supplemented with
10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF. Culture in a 6-well plate at 1 x
1076 cells/mL for 6-7 days to differentiate into MO macrophages.

e Cell Treatment:
o Replace the culture medium with fresh medium.
o Pre-treat cells with SGA360 (e.g., 1 uM, 10 uM) or vehicle control (DMSO) for 2 hours.

o Stimulate cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated, vehicle-
treated control group.

e Cell Harvesting and Staining:

o

Harvest adherent macrophages by gentle scraping after incubation with cold PBS/EDTA.
o Wash cells with cold PBS and centrifuge at 400 x g for 5 minutes.

o Stain with a viability dye for 20 minutes at room temperature, protected from light.

o Wash with FACS buffer.

o Block Fc receptors with Fc Block for 10 minutes.

o Add the antibody cocktail (anti-CD14, HLA-DR, CD80, CD86) and incubate for 30 minutes
on ice.
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o Wash cells twice with FACS buffer.

o Data Acquisition: Resuspend cells in 300 pL of FACS buffer and acquire on a flow cytometer.

Protocol 2.2: T Helper Cell Differentiation Assay

This protocol describes the in vitro differentiation of naive CD4+ T cells and the analysis of
Th1/Th17 polarization in the presence of SGA360.

A. Materials

Human Naive CD4+ T Cell Isolation Kit

e ImmunoCult™-XF T Cell Expansion Medium

e ImmunoCult™ Human CD3/CD28 T Cell Activator

e Recombinant Human IL-12 (for Thl)

e Recombinant Human IL-1(, IL-6, IL-23, TGF-1 (for Th17)

¢ Anti-human IL-4 antibody (for both conditions)

e SGA360 (resuspended in DMSO)

e Brefeldin A and Monensin

¢ Fixation/Permeabilization Buffer Kit

e Fluorochrome-conjugated antibodies: anti-CD4, anti-IFN-y, anti-IL-17A

B. Procedure

« |solation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from fresh PBMCs using a
negative selection kit according to the manufacturer's protocol.

e Cell Culture and Treatment:
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[e]

Plate naive T cells at 1 x 1076 cells/mL in a 24-well plate pre-coated with CD3/CD28 T Cell
Activator.

[e]

Add SGA360 (e.g., 1 uM, 10 uM) or vehicle control (DMSO).

o

Add the appropriate cytokine cocktails for Thl or Th17 differentiation and anti-human IL-4.

[¢]

Culture for 5 days.

e Restimulation and Intracellular Staining:

o On day 5, restimulate the cells with a cell stimulation cocktail (e.g., PMA/lonomycin) in the
presence of Brefeldin A and Monensin for 4-6 hours.

o Harvest and wash the cells.

o Perform surface staining for CD4.

o Fix and permeabilize the cells using a fixation/permeabilization buffer kit.
o Perform intracellular staining with anti-IFN-y and anti-IL-17A antibodies.

o Data Acquisition: Wash cells and acquire on a flow cytometer.

Protocol 2.3: Phospho-Flow Cytometry Analysis of NF-
KB p65

This protocol is for measuring the phosphorylation of NF-kB p65 at Ser529 in monocytes as a
marker of inflammatory pathway activation.[6]

A. Materials

Human PBMCs

RPMI-1640 medium

SGA360 (resuspended in DMSO)

e LPS
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e BD Phosflow™ Lyse/Fix Buffer
e BD Phosflow™ Perm Buffer IlI
e Fluorochrome-conjugated antibodies: anti-CD14, anti-p-NF-kB p65 (pS529)
B. Procedure
o Cell Treatment:
o Resuspend fresh PBMCs in RPMI-1640 at 5 x 1076 cells/mL.
o Pre-treat cells with SGA360 (e.g., 10 uM) or vehicle control for 2 hours at 37°C.

o Stimulate with LPS (1 ug/mL) for 15 minutes at 37°C. Include an unstimulated control.

Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed
Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.

Permeabilization:

o Centrifuge cells at 500 x g for 8 minutes. Discard the supernatant.

o Resuspend the pellet and add ice-cold Perm Buffer Ill. Incubate on ice for 30 minutes.

Staining:

o Wash cells twice with FACS buffer.

o Add the antibody cocktail (anti-CD14, anti-p-NF-kB p65) and incubate for 60 minutes at
room temperature, protected from light.

Data Acquisition: Wash cells once and acquire on a flow cytometer within 1 hour.

Data Presentation and Expected Results

The following tables summarize hypothetical, yet plausible, quantitative data from the
experiments described above, reflecting the known anti-inflammatory activity of SGA360.
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Table 1: Effect of SGA360 on Surface Marker Expression on LPS-Activated Macrophages Data
are presented as the percentage of positive cells within the live, single CD14+ gate.

Treatment
. % HLA-DR+ Cells % CD80+ Cells % CD86+ Cells
Condition
Unstimulated 25.4 5.1 8.3
LPS (100 ng/mL) 85.2 78.5 89.1
LPS + SGA360 (1 uM) 71.3 60.2 72.5

| LPS + SGA360 (10 pM) | 55.8 | 42.6 | 51.7 |

Expected Outcome: SGA360 is expected to dose-dependently reduce the upregulation of MHC
class Il (HLA-DR) and co-stimulatory molecules (CD80, CD86) on macrophages, indicating a
suppression of their activation state.

Table 2: Effect of SGA360 on T Helper Cell Differentiation Data are presented as the
percentage of cytokine-positive cells within the live, single CD4+ gate.

Differentiation Condition % IFN-y+ (Th1) Cells % IL-17A+ (Th17) Cells
Vehicle Control 225 5.8
SGA360 (1 uM) 20.1 3.1

| SGA360 (10 pM) | 18.7 | 1.5 |

Expected Outcome: Consistent with the role of AHR in Th17 development, SGA360 is
expected to suppress the differentiation of naive T cells into the pro-inflammatory Th17 lineage.
[2] A lesser effect may be observed on Th1l differentiation.

Table 3: Effect of SGA360 on NF-kB p65 Phosphorylation in Monocytes Data are presented as
the Median Fluorescence Intensity (MFI) of p-NF-kB p65 (pS529) within the CD14+ monocyte
gate.
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Treatment Condition p-NF-kB p65 MFI
Unstimulated 150
LPS (1 pg/mL) 1250

| LPS + SGA360 (10 uM) | 680 |

Expected Outcome: SGA360 is expected to reduce the LPS-induced phosphorylation of NF-kB
p65, demonstrating its ability to inhibit a key intracellular inflammatory signaling pathway.

Visualizations: Pathways and Workflows
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Caption: SGA360 mechanism of action on the AHR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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